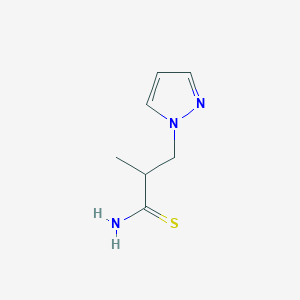
2-methyl-3-(1H-pyrazol-1-yl)propanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-(1H-pyrazol-1-yl)propanethioamide is an organic compound with the molecular formula C7H11N3S It is a heterocyclic compound containing a pyrazole ring and a thioamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(1H-pyrazol-1-yl)propanethioamide typically involves the reaction of a substituted aniline with triethylamine in the presence of dichloromethane under an ice-water bath. Chloroacetyl chloride is then added dropwise to the reaction mixture . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反応の分析
Types of Reactions
2-methyl-3-(1H-pyrazol-1-yl)propanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
2-methyl-3-(1H-pyrazol-1-yl)propanethioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-methyl-3-(1H-pyrazol-1-yl)propanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways .
類似化合物との比較
Similar Compounds
- 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
- 1-amino-2-methyl-3-pyrazolylpropane-1-thione
Uniqueness
2-methyl-3-(1H-pyrazol-1-yl)propanethioamide is unique due to its specific combination of a pyrazole ring and a thioamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
生物活性
2-Methyl-3-(1H-pyrazol-1-yl)propanethioamide, with the CAS number 1006460-91-8, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H10N2S. Its structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly:
1. Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit specific cell cycle regulators, which can lead to reduced proliferation in various cancer cell lines. For example, it selectively inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
- Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective antiproliferative activity.
2. Antimicrobial Activity
- Preliminary studies suggest that this compound also possesses antimicrobial properties against certain bacterial strains, although detailed mechanisms remain to be elucidated.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line / Organism | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | |
| HCT116 | 20 | ||
| Antimicrobial | E. coli | 30 | |
| S. aureus | 25 |
The primary mechanism through which this compound exerts its biological effects involves the inhibition of key enzymes involved in the cell cycle. By targeting CDKs, the compound disrupts normal cell division processes, leading to apoptosis in cancer cells.
Comparative Analysis
When compared to similar compounds in the pyrazole family, such as pyrazolo[3,4-d]pyrimidine derivatives, this compound exhibits unique properties due to its specific substituents. This distinction may enhance its selectivity and potency against specific molecular targets.
Table 2: Comparison with Similar Compounds
| Compound Name | Activity Type | Potency (IC50 μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Anticancer | 15 | CDK inhibition |
| Pyrazolo[3,4-d]pyrimidine | Anticancer | 25 | CDK inhibition |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Anticancer | 20 | Apoptosis induction |
特性
IUPAC Name |
2-methyl-3-pyrazol-1-ylpropanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-6(7(8)11)5-10-4-2-3-9-10/h2-4,6H,5H2,1H3,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJZLFVLBIUZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














